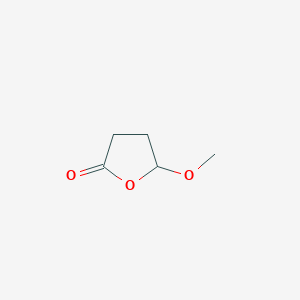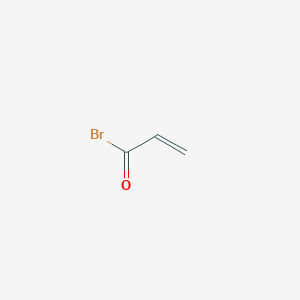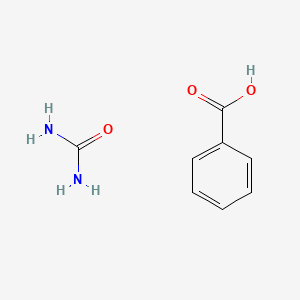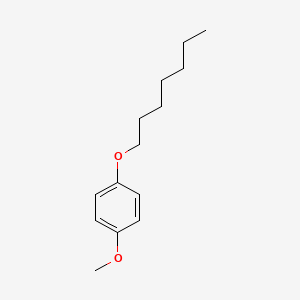
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol is an organic compound that features a dioxolane ring and an enol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-dioxolane with a suitable alkyne under catalytic conditions to form the desired enol. The reaction typically requires a palladium catalyst and proceeds under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the fragrance industry for its unique scent profile and stability.
Mecanismo De Acción
The mechanism of action of (E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol involves its interaction with specific molecular targets. The enol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides structural stability and can modulate the compound’s overall chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-one: Similar structure but with a ketone group instead of an enol.
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-amine: Similar structure but with an amine group instead of an enol.
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-thiol: Similar structure but with a thiol group instead of an enol.
Uniqueness
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol is unique due to its combination of an enol group and a dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-9(8-11)4-3-5-10(2)12-6-7-13-10/h3,5,9,11H,4,6-8H2,1-2H3/b5-3+ |
Clave InChI |
SUFXVJKZLOHZLM-HWKANZROSA-N |
SMILES isomérico |
CC(C/C=C/C1(OCCO1)C)CO |
SMILES canónico |
CC(CC=CC1(OCCO1)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)


![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)





